molecular formula C67H86N14O15 B009074 Neurokinin B, pro(2)-trp(6,8)-nle(10)- CAS No. 105869-12-3

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

Cat. No. B009074
M. Wt: 1327.5 g/mol
InChI Key: ZKLUNXWBZZDGQS-KDICMADCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurokinin B (NKB) is a neuropeptide that belongs to the tachykinin family of peptides. It is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a crucial role in reproductive physiology. The pro(2)-trp(6,8)-nle(10)-NKB is a synthetic form of NKB that has been widely used in scientific research.

Mechanism Of Action

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- acts on the Neurokinin B, pro(2)-trp(6,8)-nle(10)- receptor (NK3R) located on GnRH neurons and pituitary gonadotrophs. The binding of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- to NK3R leads to the activation of phospholipase C (PLC) and the subsequent release of inositol triphosphate (IP3) and diacylglycerol (DAG). The IP3 and DAG activate protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the activation of the transcription factor, c-fos. The activation of c-fos leads to the synthesis and secretion of LH and FSH from the pituitary gland.

Biochemical And Physiological Effects

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to stimulate the secretion of LH and FSH from the pituitary gland. It also increases the frequency of GnRH neuron firing and enhances the amplitude of GnRH secretion. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to have a more potent effect on the secretion of LH than FSH. It also has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more suitable for experimental studies.

Advantages And Limitations For Lab Experiments

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has several advantages for lab experiments. It is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more stable and easier to handle than the natural peptide. It has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which allows for more prolonged experiments. However, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has some limitations. It is a synthetic peptide, and its effects may not fully reflect the physiological effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)-. It also has a higher cost than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)-. One direction is to investigate the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the regulation of the menstrual cycle and menopause. Another direction is to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on other physiological processes, such as pain perception and cardiovascular function. The development of selective NK3R agonists and antagonists may also provide new opportunities for the treatment of reproductive disorders. Overall, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a valuable tool for studying the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology, and further research is needed to fully understand its effects.

Synthesis Methods

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)- that is synthesized using solid-phase peptide synthesis (SPPS) technique. The SPPS technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is synthesized by incorporating the modified amino acids, proline, tryptophan, and norleucine, at positions 2, 6, 8, and 10, respectively. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).

Scientific Research Applications

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been widely used in scientific research to study the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology. It has been used to investigate the mechanism of action of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the HPG axis and its effects on gonadotropin-releasing hormone (GnRH) neurons. It has also been used to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

properties

CAS RN

105869-12-3

Product Name

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

Molecular Formula

C67H86N14O15

Molecular Weight

1327.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1

InChI Key

ZKLUNXWBZZDGQS-KDICMADCSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N

SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Other CAS RN

105869-12-3

sequence

DPHDFWVWLX

synonyms

2-Pro-6,8-Trp-10-Nle-neurokinin B
DPDTNle-NB
neurokinin B, Pro(2)-Trp(6,8)-Nle(10)-
neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)-
neuromedin K, Pro(2)-Trp(6,8)-Nle(10)-

Origin of Product

United States

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